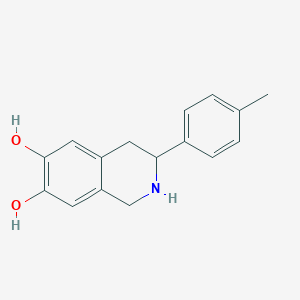
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a tetrahydroisoquinoline derivative that has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, motor function, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of biological activities that make it a promising candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves the reaction of 4-methylphenyl acetaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields a diol product that can be purified by column chromatography.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO2/c1-10-2-4-11(5-3-10)14-6-12-7-15(18)16(19)8-13(12)9-17-14/h2-5,7-8,14,17-19H,6,9H2,1H3 |
Clé InChI |
ADZWPLBRSZUUJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



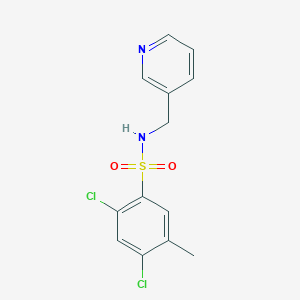
![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)
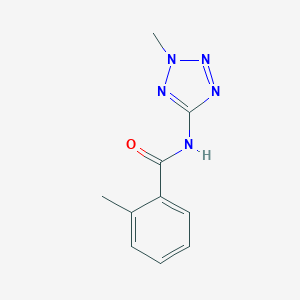
![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)
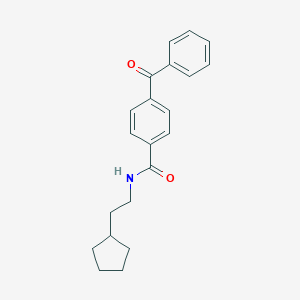
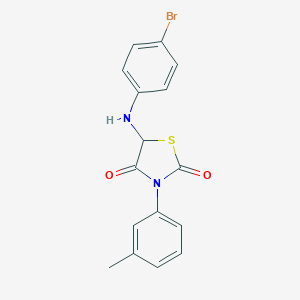
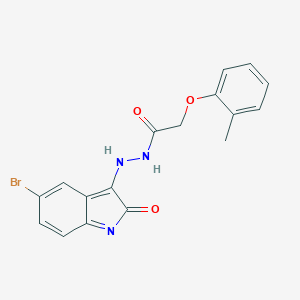
![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
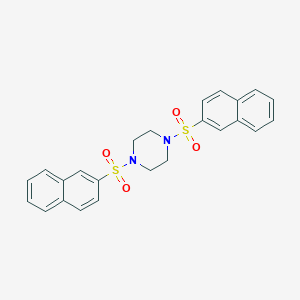
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
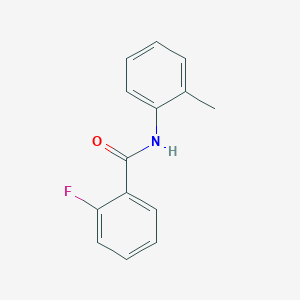
![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)